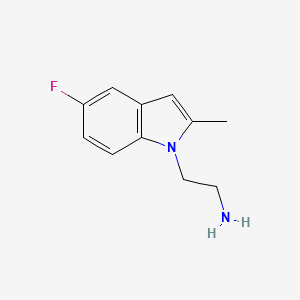

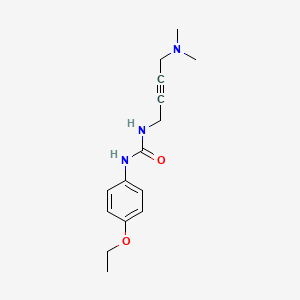

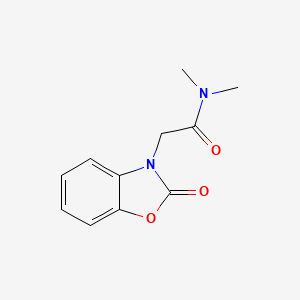

![molecular formula C15H10ClNO5 B2929828 (E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid CAS No. 338403-65-9](/img/structure/B2929828.png)

(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid, also known as 3-chloro-2-nitro-4-phenoxyphenyl prop-2-enoic acid, is an important organic compound that has been studied extensively due to its wide range of applications. It is an important intermediate in the synthesis of many different compounds, and has been used in a variety of scientific research applications.

Scientific Research Applications

Agrochemical Impurities and Environmental Impact

The study by Masunaga, Takasuga, and Nakanishi (2001) investigated the profile and amount of dioxin impurity in agrochemicals, including chloronitrofen (CNP), which is structurally similar to the compound . This research highlights the environmental impact and potential risks associated with the use of such agrochemicals, which contained high concentrations of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/DFs). This is crucial for understanding the ecological and health implications of these compounds' usage in agriculture (Masunaga, Takasuga, & Nakanishi, 2001).

Synthesis and Chemical Transformations

Tanaka, Yasuo, and Torii (1989) focused on synthesizing a tryptophan precursor by transforming similar compounds. This research demonstrates the potential of such compounds in synthesizing essential biological molecules and provides insight into chemical processes and transformations (Tanaka, Yasuo, & Torii, 1989).

Non-Linear Optical Properties

Singh, Saxena, Prasad, and Kumar (2012) explored the non-linear optical (NLO) properties of chalcones, substances related to the compound . Their findings contribute to the development of materials for optoelectronic applications, such as telecommunications and laser technologies (Singh, Saxena, Prasad, & Kumar, 2012).

Optoelectronic and Charge Transport Properties

Shkir, Irfan, AlFaify, Patil, and Al‐Sehemi (2019) studied the optoelectronic and charge transport properties of chalcone derivatives. They found these compounds suitable for use in semiconductor devices, illustrating the potential of such chemicals in the field of electronics and material science (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Corrosion Inhibition

Lagrenée, Mernari, Chaibi, Traisnel, Vezin, and Bentiss (2001) investigated the inhibitive effect of oxadiazoles, structurally related to the compound, on mild steel corrosion. This research is significant for understanding how such compounds can be applied in preventing metal corrosion, a critical aspect in industrial processes (Lagrenée et al., 2001).

Water Purification

Matthews (1990) examined the use of titanium dioxide in purifying water contaminated with chlorophenols, substances similar to the compound . This study is pivotal for water treatment technologies, showing the effectiveness of such processes in removing harmful organic compounds (Matthews, 1990).

properties

IUPAC Name |

(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO5/c16-11-3-1-2-4-13(11)22-14-7-5-10(6-8-15(18)19)9-12(14)17(20)21/h1-9H,(H,18,19)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVCVWKHJRGXPG-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

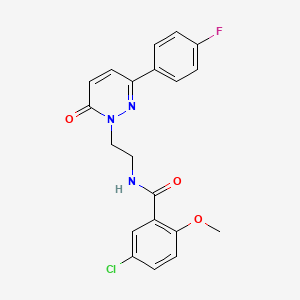

![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)

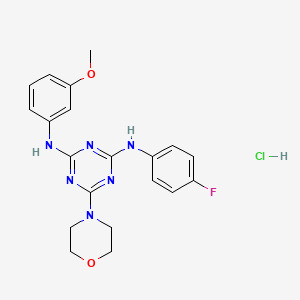

![N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929748.png)

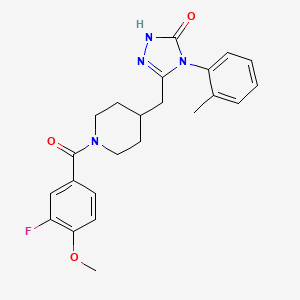

![8-Isobutyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2929750.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2929758.png)